Dicyclopropyl(1,3-thiazol-2-yl)methanol
Description
Dicyclopropyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with two cyclopropyl groups and a methanol moiety. Its molecular formula is deduced as C₁₀H₁₃NOS, with a molecular weight of 211.28 g/mol.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
dicyclopropyl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C10H13NOS/c12-10(7-1-2-7,8-3-4-8)9-11-5-6-13-9/h5-8,12H,1-4H2 |
InChI Key |
RJQSEHYLMCTUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)(C3=NC=CS3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The target compound’s dicyclopropyl groups distinguish it from simpler analogs like (1-Thiazol-2-yl-cyclopropyl)-methanol, likely increasing steric hindrance and lipophilicity .
- Compared to benzothiazole derivatives (e.g., ), the thiazole core in the target compound may reduce aromaticity but retain hydrogen-bonding capacity via the methanol group .
Insights :
- The target compound’s synthesis may involve cyclopropane introduction via Grignard reagents or transition metal catalysis, followed by thiazole functionalization.
- highlights triethylamine as a catalyst for thiazole-based condensations, suggesting similar conditions could apply .
Physicochemical Properties
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